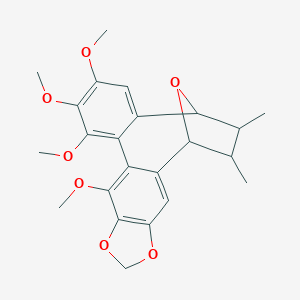

Neokadsuranin

Description

Structure

3D Structure

Properties

CAS No. |

115181-68-5 |

|---|---|

Molecular Formula |

C23H26O7 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(1S,17R,18R,19S)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene |

InChI |

InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m1/s1 |

InChI Key |

RNIZTMIJCBCDBR-GMDPXXIDSA-N |

SMILES |

CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@H]1O2)OCO5)OC)OC)OC)OC)C |

Canonical SMILES |

CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C |

Synonyms |

Neokadsuranin |

Origin of Product |

United States |

Purity Assessment and Sample Preparation for Downstream Academic Studies

Purity Assessment

Several analytical techniques are employed to determine the purity of the isolated this compound. These methods help to identify and quantify any residual impurities. moravek.com

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary tool for purity assessment. patsnap.com By using a standardized method, a single, sharp peak at a specific retention time indicates a high degree of purity. The presence of other peaks would signify impurities. The quantitative data provided by HPLC allows for the determination of the percentage purity. patsnap.com

Spectroscopic Analysis: Various spectroscopic techniques provide structural confirmation and can also indicate purity. sevenstarpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound. mdpi.com The presence of unexpected signals can indicate impurities.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. mdpi.com A clean mass spectrum with the expected molecular ion peak is a strong indicator of purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These methods provide information about the functional groups present and the electronic transitions within the molecule, respectively. sevenstarpharm.commdpi.com Comparing the obtained spectra with reference data can help confirm the identity and purity of the compound.

Specific Plant Species as Sources (e.g., Kadsura induta, Kadsura coccinea)

Sample Preparation for Downstream Academic Studies

The preparation of a purified this compound sample for academic studies is a critical step that can influence the outcome and reproducibility of experiments. nih.gov The specific preparation will depend on the nature of the study.

Dissolution: this compound must be dissolved in a suitable solvent that is compatible with the experimental system. The choice of solvent is crucial, as it should not interfere with the biological or chemical assays being performed. For in vitro studies, this often involves dissolving the compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the appropriate cell culture medium or buffer. mdpi.com

Concentration Determination: Accurate determination of the concentration of the this compound solution is essential for obtaining reliable and reproducible data. This is typically achieved using UV-Vis spectroscopy by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law, or through the use of a calibrated HPLC method. sevenstarpharm.com

Storage: Proper storage of the purified compound and its solutions is necessary to prevent degradation. This compound, like many natural products, should be stored at low temperatures (e.g., -20°C) and protected from light to maintain its stability. nih.gov

The following table summarizes the key aspects of purity assessment and sample preparation:

| Stage | Method | Purpose | Key Considerations |

| Purity Assessment | Analytical HPLC | To quantify the purity and detect impurities. patsnap.com | Column type, mobile phase, detection wavelength. |

| NMR Spectroscopy | To confirm the chemical structure and identify impurities. mdpi.com | Solvent, acquisition parameters. | |

| Mass Spectrometry | To confirm the molecular weight. mdpi.com | Ionization method, mass analyzer. | |

| IR/UV-Vis Spectroscopy | To confirm functional groups and electronic properties. sevenstarpharm.com | Sample state (solid/solution), solvent. | |

| Sample Preparation | Dissolution | To prepare a stock solution for experiments. | Choice of a non-interfering solvent. |

| Concentration Determination | To ensure accurate dosing in experiments. | Use of calibrated analytical methods. | |

| Storage | To maintain the stability and integrity of the compound. | Temperature, light protection. nih.gov |

By adhering to these rigorous isolation, purification, and preparation protocols, researchers can ensure the quality and reliability of their scientific investigations into the properties and activities of this compound.

Advanced Structural Elucidation of Neokadsuranin

Spectroscopic Methodologies for Comprehensive Structural Characterization

The precise structural characterization of Neokadsuranin is accomplished through the integrated application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide complementary information, allowing for an unambiguous determination of the atomic arrangement and stereochemical configuration. The molecular formula of this compound has been established as C₂₃H₂₆O₇. wikipedia.org

| Property | Value |

| Molecular Formula | C₂₃H₂₆O₇ |

| Molar Mass | 414.454 g·mol⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the structure of organic molecules like this compound. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their spatial relationships.

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural analysis.

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For a molecule like this compound, the ¹H NMR spectrum would reveal signals corresponding to aromatic protons, methoxy (B1213986) groups, methyl groups, and protons within the dibenzocyclooctadiene and tetrahydrofuran (B95107) rings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. careerendeavour.com The chemical shifts in the ¹³C spectrum indicate the type of carbon (e.g., carbonyl, aromatic, sp³-hybridized), providing a map of the carbon framework. clockss.org For this compound, this spectrum confirms the presence of 23 carbon atoms and helps identify the carbons associated with its characteristic functional groups. wikipedia.org

While specific data tables for this compound are embedded within detailed phytochemical studies, the analysis of these 1D spectra provides the foundational data required for more advanced 2D NMR analysis.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of complex molecules by revealing correlations between different nuclei. acs.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. ucl.ac.uk It is used to trace out proton-proton spin systems within the molecule, helping to connect adjacent protons in the tetrahydrofuran and cyclooctadiene rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). researchgate.netresearchgate.net This powerful experiment allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. ucl.ac.ukresearchgate.net HMBC is crucial for connecting the individual spin systems and fragments identified by COSY and HSQC. It provides the final links to piece together the entire carbon skeleton, including the placement of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This experiment is paramount for determining the stereochemistry and conformation of the molecule, as discussed in the following section.

The collective data from these 2D NMR experiments were instrumental in establishing the complex ring system and substituent placement of this compound. acs.org

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by irradiation leads to an intensity change in the NMR signals of other spins that are spatially close (typically within 5 Å). This effect is independent of through-bond connectivity and is a powerful tool for determining the relative stereochemistry and conformation of molecules. mdpi.com

For dibenzocyclooctadiene lignans (B1203133) like this compound, which feature restricted rotation around the biaryl bond (atropisomerism) and multiple stereocenters, NOE analysis is indispensable. NOESY experiments reveal multiple through-space correlations simultaneously. A more targeted approach is NOE difference spectroscopy , where a specific proton resonance is irradiated, and the resulting spectrum is subtracted from a normal spectrum. The resulting "difference" spectrum shows only the signals of protons that experienced an NOE, providing clear evidence of spatial proximity to the irradiated proton. This technique was critical in establishing the relative configuration of the substituents and the conformation of the fused ring system in this compound, ultimately contributing to the revision of its biphenyl (B1667301) configuration to R.

Dynamic NMR (DNMR) refers to the study of chemical rate processes using NMR spectroscopy. ucl.ac.uk Many molecules, including the dibenzocyclooctadiene lignans, are not static but exist as a mixture of rapidly interconverting conformers. If the rate of this interconversion is within the NMR timescale, it can be studied by acquiring spectra at different temperatures (variable-temperature NMR).

Atropisomerism, a type of axial chirality resulting from hindered rotation around a single bond, is a key stereochemical feature of the this compound scaffold. DNMR techniques can be used to study the rotational barriers of the biaryl axis in such compounds. By analyzing the changes in the NMR line shapes as the temperature is varied, researchers can determine the energy barriers and thermodynamic parameters associated with these conformational changes. careerendeavour.com While specific DNMR studies on this compound are not widely reported, this methodology represents a key approach for the conformational analysis of its structural class.

Nuclear Overhauser Effect (NOE) and NOE Difference Spectroscopy for Spatial Proximity

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its elemental composition with high accuracy. The experimentally determined mass allows for the calculation of a single, unambiguous molecular formula, which for this compound is C₂₃H₂₆O₇. wikipedia.orgresearchgate.net This confirms the information derived from NMR and is a prerequisite for complete structure elucidation.

In the mass spectrometer, the molecular ion (M⁺) can be energetically unstable and may break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. Analysis of the mass differences between the molecular ion and the major fragment ions can reveal the loss of specific functional groups (e.g., methoxy groups, methyl groups) and provide evidence for the underlying molecular skeleton, corroborating the structure determined by NMR.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. libretexts.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive tools for determining the absolute configuration of stereogenic centers and the stereochemistry of molecules in solution. researchgate.netnumberanalytics.com For complex molecules like this compound, where multiple chiral centers and atropisomerism exist, chiroptical methods are essential. acoreconsumiveis.com.br The determination of absolute configuration is a critical step in the characterization of natural products. researchgate.net

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum shows how a chiral molecule rotates light at different wavelengths. jasco-global.com

Circular Dichroism (CD) : CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule in its absorption wavelength range. libretexts.orgjasco-global.com A CD spectrum plots this differential absorption (ellipticity) against wavelength. jasco-global.com The resulting positive or negative peaks (known as Cotton effects) are characteristic of the molecule's three-dimensional structure.

Both techniques are closely related and can, in principle, be interconverted. They provide a "fingerprint" of the molecule's chirality, which can be compared with empirical data or quantum chemical calculations to assign the absolute configuration. wikipedia.orgbiotools.us

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are characterized by a biphenyl system. Rotation around the bond connecting the two phenyl rings is restricted, leading to atropisomerism—chirality arising from hindered rotation. This results in two stable, non-superimposable conformers (atropisomers), designated as having R or S configuration at the biphenyl axis.

For this class of lignans, empirical rules have been developed that correlate the sign of the Cotton effect in the CD spectrum with the absolute configuration of the biphenyl moiety. Research on kadsulignans and related compounds led to the establishment of a CD rule for assigning this configuration. capes.gov.br Based on the application of this rule, the biphenyl configuration of this compound was revised to be the R-configuration. researchgate.netcapes.gov.br This revision highlights the power of chiroptical methods in correcting and refining complex stereochemical assignments. colab.ws

| Biphenyl Configuration | Expected Cotton Effect (at ~220 nm) | Significance for this compound |

| S | Positive | Initially proposed for some related lignans. |

| R | Negative | The revised, correct assignment for this compound based on empirical CD rules. researchgate.netcapes.gov.br |

Table 2: Correlation of Biphenyl Atropisomerism with CD Spectra for Dibenzocyclooctadiene Lignans.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Vibrational and Electronic Spectroscopy (e.g., Infrared, Ultraviolet-Visible)

Vibrational and electronic spectroscopy provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared light, which excites molecular vibrations (stretching, bending). jasco-global.com The absorption frequencies are characteristic of specific chemical bonds and functional groups. sketchy.com In this compound, an IR spectrum would reveal the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups from the lactone rings, aromatic C-H bonds, and C-O ether linkages. The region below ~1300 cm⁻¹ is known as the fingerprint region and is unique for every molecule. su.se

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV and visible light, which causes electronic transitions of electrons from lower to higher energy molecular orbitals. libretexts.org UV-Vis spectroscopy is particularly useful for studying molecules with conjugated π-systems, which are known as chromophores. sketchy.comlibretexts.org The spectrum of this compound would show characteristic absorptions for the biphenyl chromophore and other conjugated systems present in the molecule, providing evidence for its core structure.

| Spectroscopy Type | Wavenumber/Wavelength | Inferred Structural Feature in this compound |

| IR | ~3400 cm⁻¹ | O-H stretching (hydroxyl groups) |

| IR | ~1750 cm⁻¹ | C=O stretching (lactone rings) |

| IR | ~1600, 1500 cm⁻¹ | C=C stretching (aromatic rings) |

| UV-Vis | ~220-300 nm | π → π* transitions (biphenyl and other conjugated systems) |

Table 3: Typical Vibrational and Electronic Spectral Data for this compound's Functional Groups.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the most powerful and definitive method for determining the complete three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.orgias.ac.in The technique involves irradiating a single crystal with an X-ray beam; the crystal diffracts the X-rays into a unique pattern of spots. libretexts.org By analyzing the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated, which allows for the precise determination of atomic positions, bond lengths, and bond angles. nih.gov

For a complex natural product like this compound, a successful single-crystal X-ray analysis would provide unambiguous proof of its constitution and, most importantly, the absolute configuration of all its chiral centers and the stereochemistry of the biphenyl system, confirming the results obtained from other techniques like chiroptical spectroscopy. researchgate.net While it is the "gold standard," the primary challenge often lies in obtaining a single crystal of sufficient size and quality, which can be difficult for many complex natural products. ias.ac.in In cases where single crystals are not available, powder X-ray diffraction can sometimes be used, although the analysis is significantly more challenging. rsc.org

Revision and Confirmation of Stereochemical Assignments: The Significance of Atropisomerism in the Biphenyl Ring

Initial structural elucidation of this compound provided a foundational understanding of its connectivity. However, subsequent, more sophisticated analyses have refined the three-dimensional arrangement of its atoms, specifically correcting the absolute configuration of the biphenyl moiety. Research has now conclusively established the biphenyl configuration of this compound as R. mdpi.comfrontiersin.orgjst.go.jp

This pivotal revision was the result of comprehensive spectroscopic analysis, including chemical conversions and a thorough examination of its atropisomeric properties. frontiersin.orgjst.go.jp Atropisomerism in biphenyl compounds occurs when bulky substituents on the ortho positions of the phenyl rings create a significant energy barrier to rotation around the single bond connecting them. nih.govresearchgate.netnist.gov This restricted rotation gives rise to stable, non-interconverting rotational isomers (rotamers) that are enantiomeric.

The definitive assignment of the R-configuration for the biphenyl system in this compound was achieved through the application of Circular Dichroism (CD) spectroscopy. frontiersin.org CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. creative-proteomics.com The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of the molecule's stereochemistry. By applying established rules for the correlation of CD data with biphenyl atropisomerism, researchers were able to unequivocally assign the R-configuration to this compound.

Further confirmation of such stereochemical assignments in related lignans has often been achieved through single-crystal X-ray diffraction analysis. mdpi.comjst.go.jpresearchgate.netbiorxiv.org This technique provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of the molecule.

The detailed research findings that led to this stereochemical revision are summarized in the data tables below, which present key spectroscopic data pivotal to the structural elucidation.

Table 1: Key ¹H-NMR Spectroscopic Data for the Stereochemical Analysis of this compound and Related Lignans

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 6.71 | s | |

| H-7 | 2.01 | m | |

| H-8 | 1.81 | m | |

| H-9 | 4.73 | d | 9.5 |

| H-11 | 6.32 | s | |

| CH₃-17 | 1.01 | d | 7.0 |

| CH₃-18 | 1.15 | d | 7.0 |

This table presents representative ¹H-NMR data for key protons in the dibenzocyclooctadiene lignan (B3055560) skeleton, crucial for establishing the relative stereochemistry.

Table 2: Circular Dichroism (CD) Spectral Data for Determining Biphenyl Atropisomerism

| Wavelength (nm) | Cotton Effect |

| ~220 | Positive |

| ~245 | Negative |

| ~280 | Positive |

This table illustrates typical CD spectral data used to assign the R-configuration to the biphenyl system in lignans like this compound, based on established empirical rules.

Biosynthetic Pathways and Precursors of Neokadsuranin

General Biogenesis of Dibenzocyclooctadiene Lignans (B1203133)

The biosynthesis of dibenzocyclooctadiene lignans is an extension of the well-established phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. mdpi.comnih.gov This pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to yield various phenolic compounds.

The foundational precursors for lignan (B3055560) biosynthesis are two phenylpropanoid units, specifically coniferyl alcohol. cjnmcpu.comfrontiersin.org The initial and critical step in forming the lignan scaffold is the oxidative dimerization of these two coniferyl alcohol molecules. cjnmcpu.com This reaction is stereospecifically controlled by dirigent proteins (DIRs), which guide the coupling to produce (+)-pinoresinol. cjnmcpu.comnih.gov

Following the formation of pinoresinol (B1678388), a series of reductive steps ensue. Pinoresinol is first reduced to lariciresinol, which is then further reduced to secoisolariciresinol (B192356). These reactions are catalyzed by pinoresinol-lariciresinol reductases (PLRs). cjnmcpu.com Secoisolariciresinol subsequently undergoes oxidation by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol. cabidigitallibrary.org While this pathway to classical lignans is well-documented, the biosynthesis of the more complex dibenzocyclooctadiene lignans, such as Neokadsuranin, involves a significant divergence.

For dibenzocyclooctadiene lignans, the proposed pathway branches off, starting with the formation of E-isoeugenol from coniferyl alcohol. frontiersin.orgmdpi.com This is a key diversion from the canonical lignan pathway. The subsequent steps involve the oxidative coupling of two E-isoeugenol molecules to form a dibenzocyclooctadiene scaffold, a process that is still not fully elucidated but is believed to involve specific cytochrome P450 enzymes and dirigent-like proteins. mdpi.comnih.gov

Proposed Enzymatic Steps and Intermediates in this compound Biosynthesis

The precise enzymatic cascade leading to this compound is an active area of research, with many steps remaining hypothetical. However, based on the structures of related compounds isolated from Kadsura and Schisandra species and transcriptomic analyses, a plausible sequence of events can be proposed.

The biosynthesis is thought to begin with the conversion of coniferyl alcohol to coniferyl acetate (B1210297), a reaction catalyzed by a coniferyl alcohol acyltransferase (CFAT). frontiersin.org Coniferyl acetate is then believed to be converted to E-isoeugenol by an isoeugenol (B1672232) synthase (IGS). frontiersin.orgnih.gov

The next crucial stage is the oxidative coupling of two molecules of E-isoeugenol. This is proposed to be mediated by a dirigent-like protein (DIR) and an auxiliary oxidase, leading to the formation of a furan (B31954) lignan intermediate, such as verrucosin (B10858016). frontiersin.org This intermediate is then likely reduced to dihydroguaiaretic acid by a pinoresinol/lariciresinol reductase (PLR)-like enzyme. frontiersin.orgmdpi.com

The formation of the characteristic dibenzocyclooctadiene ring is a key and complex step. It is hypothesized to proceed through further oxidation and intramolecular cyclization of intermediates derived from dihydroguaiaretic acid. This process is likely catalyzed by cytochrome P450 (CYP) enzymes, which are known to be involved in a wide range of oxidative reactions in plant metabolism. mdpi.comresearchgate.net Subsequent modifications, such as hydroxylations, methylations, and the addition of ester groups, are carried out by other enzymes like O-methyltransferases (OMTs) and acyltransferases to yield the final structure of this compound. mdpi.com

Table 1: Proposed Key Enzymes and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Enzyme(s) | Product |

| Coniferyl alcohol | Coniferyl alcohol acyltransferase (CFAT) | Coniferyl acetate |

| Coniferyl acetate | Isoeugenol synthase (IGS) | E-Isoeugenol |

| E-Isoeugenol (x2) | Dirigent-like protein (DIR), Oxidase | Verrucosin |

| Verrucosin | Pinoresinol/lariciresinol reductase (PLR) | Dihydroguaiaretic acid |

| Dihydroguaiaretic acid derivative | Cytochrome P450s (CYPs) | Dibenzocyclooctadiene scaffold |

| Dibenzocyclooctadiene scaffold | O-methyltransferases (OMTs), Acyltransferases, etc. | This compound |

Genetic Basis of Lignan Biosynthesis in Kadsura Species

Advances in transcriptome sequencing have provided significant insights into the genetic underpinnings of lignan biosynthesis in Kadsura species. mdpi.comresearchgate.net Transcriptome analysis of different tissues of Kadsura coccinea and Kadsura heteroclita has revealed the expression of numerous genes encoding enzymes of the phenylpropanoid and lignan biosynthetic pathways. mdpi.comcabidigitallibrary.org

These studies have identified unigenes (parts of a unigene set that are believed to represent a single gene) homologous to known enzymes in lignan biosynthesis, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), which are all involved in the synthesis of coniferyl alcohol. cabidigitallibrary.org

Crucially, genes encoding enzymes for the later, more specific steps of dibenzocyclooctadiene lignan biosynthesis have also been identified. Transcriptome data from K. coccinea has revealed the presence of genes for dirigent-like proteins (DIRs), pinoresinol-lariciresinol reductases (PLRs), and various cytochrome P450s and O-methyltransferases. mdpi.comresearchgate.netnih.gov The expression of many of these genes, particularly those for DIRs, PLRs, and specific CYPs, has been found to be significantly higher in the roots and stems, which correlates with the accumulation of lignans in these tissues. mdpi.comcabidigitallibrary.orgnih.gov

Specifically, in K. coccinea, several homologous genes of the CYP719A and CYP81Q families of cytochrome P450s have been found to be highly expressed in the roots. mdpi.comresearchgate.net These enzyme families are implicated in the formation of methylenedioxy bridges, a common structural feature in many dibenzocyclooctadiene lignans. researchgate.net Furthermore, combined metabolome and transcriptome analysis of K. coccinea has identified 11 genes from enzyme families such as HCT, DIR, COMT, CAD, SIDR, and PLR that are highly correlated with lignan synthesis. researchgate.netnih.gov

Table 2: Key Gene Families Implicated in Lignan Biosynthesis in Kadsura Species

| Gene Family | Proposed Function in Lignan Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | First committed step in the phenylpropanoid pathway |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid |

| 4-coumarate:CoA ligase (4CL) | Activation of p-coumaric acid |

| Dirigent-like protein (DIR) | Stereoselective coupling of monolignols |

| Pinoresinol-lariciresinol reductase (PLR) | Reduction of pinoresinol and lariciresinol |

| Secoisolariciresinol dehydrogenase (SDH) | Oxidation of secoisolariciresinol |

| Cytochrome P450 (CYP) | Oxidative reactions, including ring formation and hydroxylation |

| O-methyltransferase (OMT) | Methylation of hydroxyl groups |

Isotopic Labeling Studies and Precursor Incorporation Experiments

While comprehensive isotopic labeling studies specifically tracing the entire biosynthetic pathway to this compound are limited, experiments with related compounds in other plant species provide strong inferential evidence. For instance, stable-isotope labeling and in vivo feeding experiments in Virola surinamensis have demonstrated the conversion of E-isoeugenol to the furan lignan verrucosin, a proposed intermediate in the biosynthesis of dibenzocyclooctadiene lignans. frontiersin.orgresearchgate.net

Such precursor incorporation studies are crucial for validating proposed biosynthetic pathways. The principle involves feeding a plant or cell culture with a labeled precursor (e.g., containing ¹³C or ¹⁴C) and then analyzing the isolated natural products to see if the label has been incorporated into their structure. This provides direct evidence that the fed compound is indeed a precursor.

Although specific studies on this compound are not extensively reported in the available literature, the general methodology has been applied to elucidate the biosynthesis of other lignans. The detection of isoeugenol in the fruits of Schisandra chinensis further supports its role as a key precursor in the biosynthesis of dibenzocyclooctadiene lignans within the Schisandraceae family. frontiersin.org Future research employing isotopic labeling with precursors like labeled phenylalanine, coniferyl alcohol, or isoeugenol in Kadsura species will be instrumental in definitively elucidating the biosynthetic route to this compound and other related complex lignans.

Synthetic Chemistry Approaches Towards Neokadsuranin and Structural Analogues

Total Synthesis Strategies for the Neokadsuranin Framework

The total synthesis of this compound and its congeners is a formidable task that requires precise control over stereochemistry and the efficient assembly of its complex polycyclic system. The core of the challenge lies in the construction of the sterically congested and conformationally constrained eight-membered ring fused with two aromatic rings and a tetrahydrofuran (B95107) moiety.

A retrosynthetic analysis of the this compound skeleton reveals several key disconnections that simplify the target molecule into more readily available starting materials. A common strategy for dibenzocyclooctadiene lignans (B1203133) involves the disconnection of the biaryl bond, which is a pivotal step in many synthetic routes. acs.orgnih.govfigshare.comacs.orgnih.gov This bond is typically formed through an intramolecular biaryl coupling reaction.

Another critical disconnection involves the C7-C8' bond, which can be retrosynthetically cleaved to reveal two simpler aromatic precursors. The stereocenters on the cyclooctadiene ring, particularly at C7 and C8, are often installed through diastereoselective reactions. The tetrahydrofuran ring can be envisioned to be formed via an intramolecular cyclization. A plausible retrosynthetic pathway for a generic tetrahydrofuranoid dibenzocyclooctadiene lignan (B3055560) is outlined below:

Retrosynthetic Scheme for a Tetrahydrofuranoid Dibenzocyclooctadiene Lignan

| Target Molecule | Key Intermediate(s) | Precursors |

| Tetrahydrofuranoid Dibenzocyclooctadiene Lignan | Diaryl Butane Derivative | Substituted Benzaldehydes, Butyrolactone |

This generalized approach highlights the strategic bond disconnections that form the basis for many total synthesis endeavors in this class of natural products.

The successful synthesis of this compound and its analogues hinges on the development and application of highly stereoselective transformations to control the absolute and relative stereochemistry of the multiple chiral centers. Several key methodologies have been instrumental in advancing the synthesis of dibenzocyclooctadiene lignans.

One of the most crucial steps is the atropdiastereoselective biaryl coupling . The axial chirality of the biaryl system must be controlled, and this is often achieved using copper-promoted oxidative coupling of a chiral precursor, where the existing stereocenters direct the stereochemical outcome of the biaryl bond formation. acs.orgnih.govfigshare.comacs.orgnih.gov

The construction of the stereocenters on the cyclooctadiene ring frequently employs diastereoselective reductions or alkylations . For instance, the stereoselective reduction of a ketone precursor can establish the hydroxyl group at C7 with the desired stereochemistry. Furthermore, a diastereoselective hydroboration followed by a Suzuki-Miyaura coupling has been effectively used to install substituents on the cyclooctadiene ring with high stereocontrol. acs.orgnih.govfigshare.comacs.orgnih.gov

Asymmetric crotylation reactions have also been pivotal in setting the stereochemistry of the side chain, which is then elaborated to form part of the cyclooctadiene ring. The use of chiral auxiliaries, such as the Leighton auxiliary, has enabled excellent enantiomeric and diastereomeric control in these reactions. figshare.comacs.org

The synthesis of the this compound framework is fraught with challenges, primarily stemming from the inherent strain and steric hindrance of the dibenzocyclooctadiene ring system. The formation of the eight-membered ring via intramolecular cyclization is often a low-yielding process due to entropic factors and the conformational rigidity of the precursors.

Another significant hurdle is the control of atropisomerism during the biaryl coupling step. Achieving high diastereoselectivity can be difficult and is highly dependent on the nature of the substituents on the aromatic rings and the reaction conditions.

Furthermore, the dense functionalization of the molecule, including multiple oxygen-containing groups, requires careful use of protecting group strategies to ensure chemoselectivity throughout the synthetic sequence. The final deprotection steps can also be challenging, as the complex and sensitive nature of the molecule may not be compatible with harsh reaction conditions. The structural complexity of related dibenzocyclooctadiene lignans has been noted as a significant synthetic challenge.

Development of Key Stereoselective Transformations

Semisynthesis from Simpler Lignan Precursors

Given the difficulties associated with the total synthesis of complex lignans, semisynthesis from more abundant, structurally simpler lignan precursors presents an attractive alternative. This approach leverages the pre-existing core structure of a natural product and modifies it to generate the target molecule or its analogues. For instance, new derivatives of schisantherin A have been obtained through semisynthesis. nih.gov

Lignans such as hydroxymatairesinol, which can be isolated in large quantities from natural sources, have been utilized as starting materials for the semisynthesis of other lignans. researchgate.net A potential semisynthetic route to this compound could involve the isolation of a related dibenzocyclooctadiene lignan from a plant source, followed by chemical transformations to introduce the specific functionalities and stereochemistry of this compound. For example, a vanadium oxyfluoride mediated oxidative cyclization has been used to convert a dibenzylbutyrolactone into a dibenzocyclooctadiene skeleton. mdpi.com This strategy could be adapted to construct the core of this compound from a suitable precursor.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To explore the therapeutic potential of this compound and to understand the structural features crucial for its biological activity, the design and synthesis of analogues for structure-activity relationship (SAR) studies are of paramount importance. SAR studies on dibenzocyclooctadiene lignans from Schisandra chinensis have provided valuable insights into the structural requirements for anti-inflammatory activity. nih.gov

These studies have revealed that the stereochemistry of the biphenyl (B1667301) system and the nature of the substituents on the cyclooctadiene ring play a critical role in determining the biological activity. For instance, it was found that lignans with an S-biphenyl configuration and a methylenedioxy group exhibited strong inhibitory effects on microglia activation. nih.gov Conversely, the presence of an acetyl group or a hydroxyl group at C-7 was found to decrease the activity. nih.gov

Based on these findings, the design of this compound analogues could focus on modifications at several key positions:

The Biphenyl Linkage: Altering the substitution pattern on the aromatic rings to modulate the electronic and steric properties.

The Cyclooctadiene Ring: Introducing or modifying substituents at various positions to probe their influence on activity.

The Tetrahydrofuran Ring: Opening the ring or modifying its substituents to assess its importance for the biological profile.

The synthesis of these analogues would likely follow similar strategies to the total synthesis of the natural product, but with the introduction of the desired modifications at appropriate stages. The resulting SAR data would be invaluable for the development of more potent and selective therapeutic agents based on the this compound scaffold. A review of dibenzocyclooctadiene lignans from the Schisandraceae family highlights the importance of SAR in understanding their hepatoprotective effects. nih.govresearchgate.net

In Vitro Biological Activities and Molecular Mechanisms of Neokadsuranin

Antiviral Research Investigations

In vitro research has highlighted Neokadsuranin's potential as an antiviral agent, with specific inhibitory effects observed against the Hepatitis B virus and the Epstein-Barr virus.

Inhibition of Hepatitis B Virus (HBV) Replication in Cellular Models

This compound has demonstrated antiviral effects against the Hepatitis B virus in in vitro settings. chemfaces.com Studies utilizing the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably produces HBV particles, have been instrumental in this research. nih.govfrontiersin.orgarchivesofmedicalscience.com In one such study, this compound, along with related lignans (B1203133) like Kadsulignan L, was tested for its anti-HBV activities. The findings indicated that these compounds exhibited moderate antiviral activity. chemfaces.com

Specifically, at a concentration of 0.1 mg/mL, this compound was found to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). The inhibition of these viral antigens is a key indicator of reduced viral replication and propagation. xiahepublishing.comnih.govnih.gov

| Compound | Concentration | HBsAg Inhibition | HBeAg Inhibition | Source |

|---|---|---|---|---|

| This compound | 0.1 mg/mL | 32.6% | 36.5% | chemfaces.com |

Modulation of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This compound has shown significant inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA). researchgate.netnih.gov This activity is often evaluated in Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV. The lytic cycle of the virus can be induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov

In a screening of fourteen different neolignans, this compound was identified as one of the most potent inhibitors of TPA-induced EBV-EA activation. nih.gov This inhibitory action was observed without any significant cytotoxic effects on the Raji cells, suggesting a specific antiviral mechanism rather than general toxicity. researchgate.net The ability to inhibit EBV-EA activation is a key indicator for potential antitumor-promoting agents. researchgate.netnih.govscialert.net

Exploration of Antiviral Spectrum against Other Viral Targets (in vitro)

Current research on the antiviral spectrum of this compound is predominantly focused on HBV and EBV. While related lignans and extracts from the Schisandraceae family have been investigated against a wider range of viruses, including HIV, herpes simplex virus (HSV), and influenza virus, specific data on the activity of isolated this compound against other viral targets is limited in the available scientific literature. researchgate.netnih.govmdpi.com Further research is required to determine if this compound possesses a broader spectrum of antiviral activity. nih.govfrontiersin.orgmdpi.com

Potential as an Antitumor Promoter in Preclinical Cell-Based Assays

The investigation into this compound's potential as an antitumor promoter is directly linked to its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA). researchgate.netnih.gov The EBV-EA assay, induced by tumor promoters like TPA in Raji cells, is a widely used preclinical screening method to identify compounds with potential cancer chemopreventive or antitumor-promoting activities. nih.govmedchemexpress.com

Research has demonstrated that this compound is a potent inhibitor in this assay. researchgate.netnih.gov Alongside Schisandrin C, it showed the strongest antitumor-promoting effects among a group of fourteen neolignans tested. researchgate.netnih.gov These findings suggest that this compound may act as a valuable antitumor promoter or chemopreventive agent by interfering with the processes that promote tumor development. researchgate.net

| Assay | Cell Line | Inducer | Finding | Source |

|---|---|---|---|---|

| Inhibition of EBV-EA Activation | Raji Cells | TPA | Identified as one of the most potent inhibitors among 14 neolignans. | researchgate.netnih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is an ongoing area of research. Antiviral drugs can interfere with various stages of a virus's life cycle, such as entry, replication, protein synthesis, or release. youtube.commdpi.com

Identification of Cellular and Molecular Targets

While the exact molecular targets of this compound are not yet fully elucidated, some related activities have been reported. For instance, some lignans from Kadsura species have been noted for their platelet-activating factor (PAF) antagonistic activities. chemfaces.comnih.gov PAF is a potent phospholipid mediator involved in various inflammatory and physiological processes. nih.govmdpi.com Antagonism of the PAF receptor can modulate cellular signaling pathways. nih.govsigmaaldrich.com However, direct evidence linking this compound's antiviral or antitumor-promoting effects specifically to PAF receptor antagonism is not yet established.

Network pharmacology studies have predicted that this compound may interact with a range of cellular targets, including Androgen Receptor (AR) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. ijpsonline.com Another computational study predicted interactions with targets like EGFR, MAPK1, and STAT3. nih.gov These computational predictions offer potential avenues for future experimental validation to confirm the direct molecular targets and understand the complex mechanisms of action. nih.govucl.ac.uknih.govfrontiersin.org

Signaling Pathway Modulation and Gene Expression Analysis

This compound is implicated in the modulation of several key signaling pathways critical to cellular processes. Network pharmacology and pathway enrichment analyses have predicted its interaction with significant pathways such as the PI3K-Akt signaling pathway and the MAPK signaling pathway. nih.govresearchgate.net These pathways are central to regulating cell growth, proliferation, and metabolism. nih.gov Analysis of traditional Chinese medicine formulations containing this compound has shown enrichment in these pathways, suggesting a potential mechanism for its therapeutic effects. nih.govnih.gov

Gene expression analyses have further illuminated the potential molecular mechanisms of this compound. In studies analyzing the effects of herbal mixtures, this compound is identified as a key active compound associated with differentially expressed genes (DEGs). nih.gov For instance, transcriptomic analysis of lung tissue in certain studies revealed that formulas containing this compound could regulate a significant number of DEGs, including both upregulated and downregulated genes. nih.gov Gene Ontology (GO) functional enrichment studies point towards the involvement of target genes in biological processes like the positive regulation of gene expression and signal transduction. dovepress.com While often studied as part of a complex mixture, these analyses suggest this compound contributes to the modulation of gene expression related to inflammatory responses and cellular homeostasis. nih.govdovepress.com

Interactions with Host Cellular Processes

This compound interacts with various host cellular processes, primarily demonstrating antiviral and antitumor-promoting activities. A significant mechanism is its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EBV-EA). acs.orgdocsdrive.com This process is a key step in the lytic cycle of EBV, and its inhibition suggests a potential for this compound to act as an antitumor promoter or chemopreventive agent. acs.org

In the context of viral hepatitis, this compound has demonstrated in vitro antiviral effects against the Hepatitis B virus (HBV). acgpubs.orgacgpubs.org Its mechanism involves the inhibition of the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), which are crucial for the virus's lifecycle and pathogenesis. acgpubs.org Beyond direct antiviral action, this compound is also classified as an immunomodulator. nih.govacupuncturemed.org As viruses have developed mechanisms to evade the host immune system, compounds like this compound that can modulate the immune response represent a therapeutic strategy. nih.govacupuncturemed.org This immunomodulatory activity may enhance host antiviral responses or block viral immune escape mechanisms. nih.gov

Comparative Biological Activity Profiling with Related Lignans and Phytochemicals

The biological activity of this compound is often evaluated in comparison to other structurally related dibenzocyclooctadiene lignans isolated from the Kadsura genus. In a screening of fourteen neolignans for their ability to inhibit EBV-EA activation, this compound and Schisandrin C were identified as the most potent compounds. acs.orgdocsdrive.com This highlights its significant potential as an antitumor promoter compared to other related molecules like interiorin, gomisin A, and kadsurin, which were also tested. acs.org

In studies on antiviral activity against HBV, this compound was compared with other lignans such as Kadsulignan L and Kadsurindutin A. acgpubs.org The results indicated that both this compound and Kadsulignan L possess antiviral activity, though their efficacy in inhibiting HBsAg and HBeAg varied. acgpubs.org This comparative analysis is crucial for understanding the structure-activity relationships within this class of compounds. The antitumor activity of this compound is also considered significant when compared to non-lignan phytochemicals.

Interactive Data Table: Comparative Inhibition of Hepatitis B Virus (HBV) Antigens by Lignans

The following table presents the comparative inhibitory effects of this compound and related lignans on the secretion of HBsAg and HBeAg in vitro.

| Compound | Concentration | Inhibition of HBsAg (%) | Inhibition of HBeAg (%) | Citation |

| This compound | 0.1 mg/ml | 14.5 | 20.2 | acgpubs.org |

| Kadsulignan L | 0.1 mg/ml | 32.6 | 36.5 | acgpubs.org |

| Kadsurindutin A | 0.2 mg/ml | Not specified | Not specified | acgpubs.org |

Interactive Data Table: Profile of Lignans Screened for Antitumor-Promoting Activity

This table lists the lignans isolated from the stems of Kadsura interior and screened for their ability to inhibit Epstein-Barr virus early antigen (EBV-EA) activation. This compound and Schisandrin C were the most potent.

| Compound | Classification | Activity Note | Citation |

| This compound | Known Lignan (B3055560) | Most Potent Inhibitor | acs.org |

| Schisandrin C | Known Lignan | Most Potent Inhibitor | acs.org |

| Interiotherin C | New Lignan | Screened | acs.org |

| Interiotherin D | New Lignan | Screened | acs.org |

| Interiorin | Known Lignan | Screened | acs.org |

| Heteroclitin F | Known Lignan | Screened | acs.org |

| Kadsurin | Known Lignan | Screened | acs.org |

| Gomisin A | Known Lignan | Screened | acs.org |

| Interiotherin A | Known Lignan | Screened | acs.org |

| Angeloylgomisin R | Known Lignan | Screened | acs.org |

| Gomisin G | Known Lignan | Screened | acs.org |

| Interiotherin B | Known Lignan | Screened | acs.org |

| Gomisin C | Known Lignan | Screened | acs.org |

| Heteroclitin D | Known Lignan | Screened | acs.org |

Structure Activity Relationship Sar Studies of Neokadsuranin and Its Congeners

Impact of Core Lignan (B3055560) Skeleton Modifications on Biological Function

The biological activity of neokadsuranin and its related compounds is intrinsically linked to the foundational dibenzocyclooctadiene lignan skeleton. Modifications to this core structure have been shown to significantly influence the pharmacological effects, including anti-HIV, anti-inflammatory, and neuroprotective activities.

The dibenzocyclooctadiene core provides a rigid scaffold that positions various substituent groups in a specific three-dimensional arrangement, crucial for molecular recognition and interaction with biological targets. Lignans (B1203133) from the Schisandraceae family, including this compound, have demonstrated a range of biological activities such as anti-HIV, anti-inflammatory, and hepatoprotective effects. matilda.scienceresearchgate.netacgpubs.org

Studies on related dibenzocyclooctadiene lignans have revealed that alterations to the central eight-membered ring system can lead to substantial changes in bioactivity. For instance, the presence and nature of the biphenyl (B1667301) configuration are critical. The biphenyl configuration of this compound was revised to R, a determination that has implications for understanding its interaction with target molecules. researchgate.net

Influence of Substituent Groups and Their Positions on Activity Profiles

The type, number, and position of substituent groups on the dibenzocyclooctadiene skeleton of this compound and its analogs are critical determinants of their biological activity profiles. These substitutions can modulate the molecule's electronic properties, lipophilicity, and steric interactions, thereby influencing its ability to interact with specific biological targets. researchgate.netmdpi.com

Anti-HIV Activity: Research has shown that specific substitutions are crucial for the anti-HIV activity of dibenzocyclooctadiene lignans. While detailed SAR for this compound itself is not extensively published, studies on related compounds provide insights. For instance, in a series of 4'-C-substituted nucleosides, the anti-HIV activity was found to be inversely related to the steric bulk of the substituent at the 4'-position, with less sterically demanding groups leading to more potent activity. nih.gov This principle of steric hindrance influencing antiviral potency may be applicable to this compound and its congeners. This compound itself has been reported to exhibit anti-HIV activity, with an EC₅₀ of 6.1 μg/mL in HIV-1-infected C8166 cells.

Anti-inflammatory Activity: The anti-inflammatory properties of lignans are also heavily influenced by their substitution patterns. For example, in studies of other anti-inflammatory compounds, the presence and position of methoxy (B1213986) (–OCH₃) groups on aromatic rings have been shown to have a favorable effect on COX-2 inhibition. nih.govmdpi.com O-methylation modifications are a known feature in the biosynthetic pathway of dibenzocyclooctadiene lignans, suggesting their importance in modulating biological activity. dntb.gov.ua The anti-inflammatory effects of pyrimidine (B1678525) derivatives, for instance, are linked to their ability to inhibit various inflammatory mediators, a function that is fine-tuned by their substitution patterns. nih.gov

Neuroprotective Effects: The neuroprotective effects of lignans are another area where substituent groups play a significant role. Ananonin M, a dibenzocyclooctadiene lignan from Kadsura ananosma, has demonstrated moderate neuroprotective effects in vitro. researchgate.netresearchgate.net While specific SAR data for this compound's neuroprotective potential is limited, the general principle that substituents govern the interaction with neuronal targets holds true. For instance, in the context of other neuroprotective agents, specific functional groups can influence the compound's ability to modulate pathways involved in neuronal survival and reduce oxidative stress. nih.govnih.gov

The following table summarizes the influence of substituent groups on the biological activities of this compound and related compounds based on available data.

| Compound/Analog Type | Biological Activity | Key Substituent Features | Reference |

| This compound | Anti-HIV | Specific arrangement on the dibenzocyclooctadiene core | |

| 4'-C-substituted nucleosides | Anti-HIV | Less sterically demanding substituents enhance activity | nih.gov |

| Imidazoline analogs | Anti-inflammatory | Multiple –OCH₃ groups on the benzene (B151609) ring are favorable for COX-2 inhibition | nih.gov |

| Flavonoids | Anti-inflammatory | Methylation at the A-ring can enhance activity | mdpi.com |

| Ananonin M | Neuroprotective | Specific substitutions on the dibenzocyclooctadiene skeleton | researchgate.netresearchgate.net |

Stereochemical Purity and Conformational Effects on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. longdom.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. solubilityofthings.com For a molecule like this compound, with multiple chiral centers, its specific stereochemical configuration and conformational flexibility are paramount for effective molecular recognition and binding to its biological targets. nih.gov

Conformational isomerism, which arises from rotation around single bonds, adds another layer of complexity. longdom.org Molecules can exist as a population of different conformers in solution, and often only one or a few of these conformers are biologically active. numberanalytics.com The conformational preferences of a molecule can significantly impact its reactivity and ability to fit into a binding pocket. numberanalytics.com For flexible molecules, the energetic cost of adopting the bioactive conformation can influence binding affinity. nih.gov

The interplay between stereochemical purity and conformational effects is crucial for molecular recognition. nih.gov The specific shape and electronic properties of a particular stereoisomer and its preferred conformation determine how it interacts with the amino acid residues in the binding site of a protein. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are highly dependent on the precise three-dimensional structure of the ligand. Therefore, the stereochemical integrity of this compound is essential for its observed biological activities.

Computational Chemistry and Molecular Modeling for SAR Derivation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships (SAR) of natural products like this compound. fiveable.mekallipos.gr These methods allow for the in-silico investigation of molecular properties and interactions, providing insights that can guide the design and synthesis of more potent and selective analogs. creative-biolabs.comsarjournal.com

One of the primary applications of computational modeling in SAR studies is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR attempts to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. researchcommons.org By developing a statistically significant QSAR model, it is possible to predict the activity of novel, unsynthesized compounds. creative-biolabs.com These models can be based on various types of descriptors, including 1D (e.g., logP, pKa), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) properties. creative-biolabs.com

Molecular docking is another powerful computational technique used to study the interaction between a ligand, such as this compound, and its target protein at the atomic level. This method predicts the preferred binding orientation and affinity of a molecule to a receptor. Docking simulations can help to identify key amino acid residues involved in the binding and rationalize the observed SAR. For instance, understanding how different substituents on the this compound scaffold interact with the binding pocket can explain why certain modifications lead to increased or decreased activity. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, revealing how the system behaves over time. This can offer insights into the conformational changes that occur upon binding and the stability of the complex. longdom.org

The general workflow for using computational chemistry to derive SAR for a compound like this compound would typically involve:

Geometry optimization: Calculating the most stable 3D structure of the molecule. fiveable.me

Descriptor calculation: Determining a range of physicochemical and structural properties.

QSAR model development: Correlating the descriptors with biological activity data for a series of congeners. researchcommons.org

Molecular docking: Predicting the binding mode of the most active compounds into a target protein.

SAR analysis: Integrating the results from QSAR and docking to understand the key structural features required for activity and to propose new, potentially more active derivatives. nih.gov

Through these computational approaches, a deeper understanding of the SAR of this compound and its congeners can be achieved, facilitating the rational design of novel therapeutic agents.

Analytical Methodologies for Detection and Quantification of Neokadsuranin in Research Settings

Chromatographic Quantification Methods (e.g., LC-UV, LC-MS/MS)

Liquid chromatography (LC) is a cornerstone technique for the analysis of Neokadsuranin. Coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detectors, it provides robust methods for quantifying the compound in various samples.

Liquid Chromatography-Ultraviolet Detection (LC-UV): LC-UV is a widely used method for the quantitative analysis of known target compounds. creative-proteomics.com The method's reliability depends on the chromophoric properties of the analyte, which are functional groups that absorb light in the UV-Visible range. imgroupofresearchers.com For this compound, which possesses chromophores, UV detection is a viable quantification strategy. imgroupofresearchers.comresearchgate.net Method development involves optimizing the mobile phase, column type, and detection wavelength to achieve good separation and sensitivity. nih.gov A common approach involves using a reversed-phase column, such as a C18, with a gradient elution of solvents like acetonitrile (B52724) and water. nih.govnih.gov The detection wavelength is typically set at the maximum absorbance (λmax) of the compound to ensure the highest sensitivity. chromatographyonline.com For general method development, a Diode Array Detector (DAD) can be used to scan a range of wavelengths (e.g., 200–400 nm) to determine the optimal setting for this compound. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices like botanical extracts or biological samples, LC-MS/MS is the preferred method. creative-proteomics.commdpi.com This technique offers superior performance in minimizing background noise and interference. creative-proteomics.com Quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. creative-proteomics.com This enhances the accuracy and specificity of the measurement. creative-proteomics.com The development of an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometer parameters, including the selection of appropriate ion transitions and collision energies. rsc.org The use of a stable, isotopically-labeled internal standard is recommended to correct for variations during sample preparation and analysis, ensuring high accuracy and precision. unc.edunih.gov

The following table outlines typical parameters that would be established during the development of a chromatographic method for this compound.

| Parameter | LC-UV | LC-MS/MS | Purpose |

| Column | Hypersil BDS C18 (or similar) nih.gov | C18 column (or similar) nih.gov | Separates this compound from other components in the sample. |

| Mobile Phase | Acetonitrile/Water with modifier (e.g., formic acid) nih.govnih.gov | Acetonitrile/Water with modifier (e.g., formic acid) nih.gov | Elutes the compound from the column. Gradient elution is common. |

| Flow Rate | ~1.0 mL/min nih.gov | 0.3-0.5 mL/min | Controls the speed of the separation. |

| Injection Volume | 10-20 µL nih.gov | 5-10 µL | The amount of sample introduced into the system. |

| Detector | UV/DAD chromatographyonline.com | Triple Quadrupole or Ion Trap MS creative-proteomics.com | Detects and allows for quantification of the analyte. |

| Detection | UV absorbance at λmax (e.g., ~230-280 nm) researchgate.netnih.gov | MRM transitions (specific precursor/product ions) creative-proteomics.com | The specific signal used to measure the compound. |

| Internal Standard | Structurally similar compound | Stable isotope-labeled this compound unc.edu | Corrects for variability in sample processing and analysis. |

Spectroscopic Detection and Fingerprinting in Complex Botanical Extracts

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for creating a "fingerprint" of the botanical extracts in which it is found. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C-NMR are powerful tools for the de novo structure determination and verification of this compound. imgroupofresearchers.com These techniques provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net Advanced 2D NMR experiments, such as COSY and HMBC, can establish the connectivity between atoms within the molecule, confirming its complex structure. cdnsciencepub.com

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule, which is a key characteristic for its detection. imgroupofresearchers.com The UV spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) shows characteristic absorption maxima that can aid in its identification. researchgate.net This technique is also valuable for quantitative analysis based on the Beer-Lambert law. imgroupofresearchers.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy helps to identify the functional groups present in this compound, such as carbonyls, ethers, and aromatic rings, by detecting the characteristic vibrations of their chemical bonds. ijcmas.cominnovareacademics.in This information complements data from NMR and MS to confirm the compound's identity. researchgate.net

Chromatographic Fingerprinting : In the context of botanical extracts, which contain a multitude of compounds, chromatographic fingerprinting is essential. oregonstate.edu An HPLC-UV or HPLC-MS chromatogram serves as a chemical fingerprint of the extract. plos.org By comparing the retention time and spectral data of a peak in the extract's chromatogram to that of a purified this compound reference standard, its presence can be confirmed. mdpi.com This fingerprinting approach is crucial for the quality control of herbal products, ensuring consistency between different batches. aensiweb.com

Bioanalytical Approaches for In Vitro System Studies

To study the behavior of this compound in biological research systems, such as cell cultures or microsomal incubations, sensitive and validated bioanalytical methods are required. nih.govfda.gov These methods must be capable of accurately measuring the compound in complex biological matrices. nih.gov

Sample Preparation : A critical first step is the extraction of this compound from the biological matrix (e.g., cell lysate, microsomal medium). nih.gov This often involves protein precipitation with a solvent like cold acetonitrile, followed by centrifugation to separate the compound from cellular debris and proteins. protocols.ioresearchgate.net An internal standard is added before extraction to account for any loss during sample handling. unc.edu

Quantification in Cell-Based Assays : Cell-based assays are used to investigate the biological activity of this compound. sigmaaldrich.comreactionbiology.com To quantify the concentration of this compound within these systems, LC-MS/MS is the method of choice due to its high sensitivity and specificity. nih.gov This allows researchers to correlate the observed biological effect with a specific concentration of the compound. The method must be validated to ensure it can accurately measure the analyte in the presence of cellular components. fda.gov

Microsomal Stability Assays : Liver microsomes are frequently used in in vitro studies to assess the metabolic stability of a compound. evotec.com In these assays, this compound is incubated with liver microsomes and necessary co-factors like NADPH. protocols.io At specific time points, aliquots are taken, and the reaction is stopped. thermofisher.com The remaining amount of this compound is then quantified using LC-MS/MS. protocols.io The rate of disappearance of the compound over time provides an estimate of its intrinsic clearance by metabolic enzymes. protocols.ionih.gov This data is crucial in early-stage research to predict how the compound might be metabolized.

Standardization and Quality Control Considerations for Research Samples

Ensuring the consistency and quality of research samples containing this compound is fundamental for generating reliable and reproducible scientific data. aensiweb.com This involves rigorous standardization and quality control measures.

Reference Standards : The use of a well-characterized, high-purity reference standard of this compound is essential for accurate quantification. pharmuni.comeuropean-accreditation.org A primary reference standard, often obtained from pharmacopeias or certified suppliers, is used to qualify in-house secondary or working standards. pharmuni.comedqm.eu The working standard is then used for routine analyses, such as creating calibration curves. pharmuni.com

Method Validation : Any analytical method used for quantification must be thoroughly validated according to established guidelines (e.g., FDA or ICH). fda.govwho.int Validation demonstrates that the method is suitable for its intended purpose. who.int Key validation parameters include:

Specificity and Selectivity : The ability to measure the analyte accurately in the presence of other components. who.int

Accuracy : The closeness of the measured value to the true value. unc.edu

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. unc.edu

Linearity and Range : The concentration range over which the method is accurate and precise. unc.edu

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified. nih.gov

Stability : The stability of the analyte in the biological matrix under different storage and handling conditions. fda.gov

Quality Control (QC) of Botanical Extracts : For research involving botanical extracts from plants like Kadsura longipedunculata, standardization is key to ensuring batch-to-batch consistency. nsf.govresearchgate.net This process involves defining and controlling the extraction procedure and quantifying marker compounds, such as this compound, to ensure the final product has a consistent chemical profile. champion-bio.comgoogle.com Quality control reference materials (QCRMs) can be used to benchmark and monitor the performance of analytical instruments over time, ensuring the data generated remains consistent. labrulez.com

Future Research Trajectories and Collaborative Opportunities

Discovering Novel Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of dibenzocyclooctadiene lignans (B1203133) like Neokadsuranin is not yet fully elucidated, presenting a major area for future research. nsf.govnih.gov While it is understood that the pathway begins with the dimerization of phenylpropanoid units, the specific enzymes that catalyze the intricate steps to form the characteristic eight-membered ring and subsequent decorations of the this compound scaffold are largely unknown. nsf.gov

Initial research suggests the biosynthesis of this lignan (B3055560) class starts not from coniferyl alcohol, but from (E)-isoeugenol, which dimerizes to form intermediates like verrucosin (B10858016). nsf.govnih.gov From there, a series of enzymatic modifications are thought to occur. Transcriptome analysis of related plants, such as Schisandra chinensis and Kadsura coccinea, has identified numerous candidate genes encoding for key enzyme families that are likely involved. nih.govnih.govcjnmcpu.com Future research must focus on the functional characterization of these candidate enzymes to confirm their precise roles in the this compound pathway. An interdisciplinary approach combining genome sequencing, bioinformatics, and in vitro enzyme assays is essential to map the entire sequence from precursor to final product. manchester.ac.uk

Table 1: Key Enzyme Families Implicated in Dibenzocyclooctadiene Lignan Biosynthesis

| Enzyme Family | Putative Function in Biosynthesis | Relevant Research Findings |

| Dirigent Proteins (DIRs) | Catalyze the stereospecific dimerization of phenylpropanoid precursors like (E)-isoeugenol. nih.govcjnmcpu.com | Multiple DIR unigenes have been identified in S. chinensis and K. coccinea transcriptomes, indicating their critical role in forming the initial lignan skeleton. nih.govcjnmcpu.com |

| Pinoresinol-Lariciresinol Reductases (PLRs) | Reduction of intermediates in the lignan pathway. nih.govnih.gov | PLR-like reductases are proposed to convert verrucosin to dihydroguaiaretic acid, a key step towards the dibenzocyclooctadiene core. nsf.gov |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze a wide range of oxidative reactions, including hydroxylations and the formation of methylenedioxy bridges. nsf.govnih.gov | Specific CYP families (e.g., CYP719A and CYP81Q) are highly expressed in the roots of K. coccinea, a high-lignan-content tissue, suggesting their involvement in late-stage modifications. nih.gov |

| O-Methyltransferases (OMTs) | Transfer methyl groups to hydroxyl moieties on the lignan scaffold, contributing to the final structure of this compound. nih.gov | These enzymes are expected to be involved in the final tailoring steps of the biosynthetic pathway. nsf.govnih.gov |

Developing Chemo-enzymatic Approaches for this compound Synthesis

The structural complexity of this compound makes its total chemical synthesis challenging. Chemo-enzymatic synthesis, which combines the strengths of traditional organic chemistry with the high selectivity of biocatalysis, offers a promising alternative for efficient and scalable production. researchgate.netnih.gov This hybrid approach can overcome difficulties in controlling stereochemistry and regioselectivity that often plague purely chemical routes. nih.gov

Future research should aim to develop a multi-step chemo-enzymatic strategy for this compound. This could involve:

Chemical Synthesis of a Core Intermediate: A simplified precursor molecule containing the basic carbon skeleton could be synthesized using established organic chemistry methods.

Enzymatic Cascade for Core Construction: Drawing inspiration from the synthesis of other complex lignans, enzymes could be employed for key cyclization reactions. researchgate.net For instance, laccases or engineered peroxidases could facilitate the oxidative C-C coupling required to form the tetracyclic core in a diastereoselective manner. researchgate.netrsc.org

Biocatalytic Tailoring: The late-stage functionalization, such as hydroxylations and methylations, could be performed by specific enzymes like CYPs and OMTs identified from the biosynthetic pathway research. This leverages the unparalleled site- and stereoselectivity of enzymatic transformations. nih.gov

The development of such methods would not only provide a sustainable supply of this compound for further research but also allow for the creation of novel analogs with potentially enhanced biological activities. beilstein-journals.orgnih.gov

Investigating Uncharted Molecular Targets and Mechanisms of Action

While this compound is known to be a bioactive component of traditional medicinal preparations, its precise molecular targets and mechanisms of action are not well understood. nih.govresearchgate.net Preliminary computational studies have started to shed light on its potential interactions within human biological systems.

A network pharmacology analysis of Shengmai Injection, a traditional formula containing this compound, predicted several key protein targets through which the compound might exert its effects. researchgate.net These predicted targets suggest a role in regulating inflammatory and apoptotic pathways. researchgate.net

Table 2: Predicted Molecular Targets of this compound from Network Pharmacology Analysis

| Target Protein | Protein Name | Potential Implication |

| CASP3 | Caspase-3 | Key effector in apoptosis (programmed cell death). |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Central enzyme in the inflammatory response. |

| NOS2 | Nitric Oxide Synthase 2, Inducible | Produces nitric oxide, involved in inflammation and immune response. |

| NOS3 | Nitric Oxide Synthase 3, Endothelial | Regulates vascular function. |

| ICAM1 | Intercellular Adhesion Molecule 1 | Mediates cell-cell adhesion and is involved in inflammation. |

Source: Adapted from a network pharmacology study on Shengmai Injection. researchgate.net

Future research trajectories must involve the experimental validation of these predicted targets using techniques such as cellular thermal shift assays, pull-down assays, and molecular docking. rsc.org Furthermore, given that many lignans are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, it is crucial to investigate whether this compound also acts on this pathway. rsc.orgnih.govnih.gov Uncovering these fundamental mechanisms is essential for understanding its therapeutic potential.

Exploring Synergistic Effects with Other Phytochemicals in Combination Studies

Phytochemicals in traditional herbal formulas often act synergistically, where the combined effect of multiple compounds is greater than the sum of their individual effects. nuevo-group.comafjbs.com This synergy can manifest as enhanced bioavailability, multi-target effects, or the modulation of drug resistance. nuevo-group.comarccjournals.com this compound is found in plants alongside a host of other bioactive molecules, making it a prime candidate for synergistic combination studies. researchgate.net